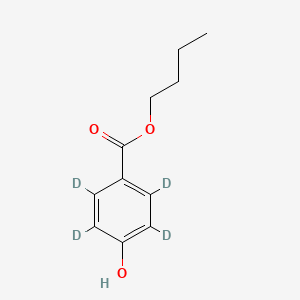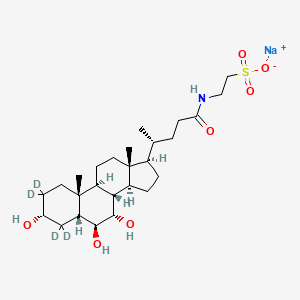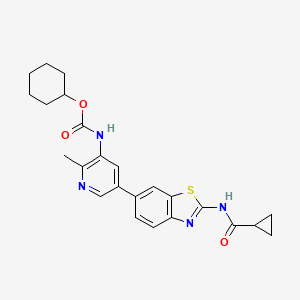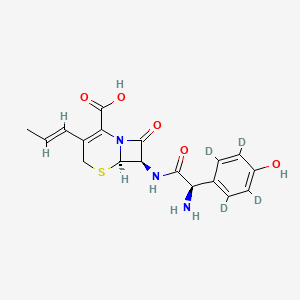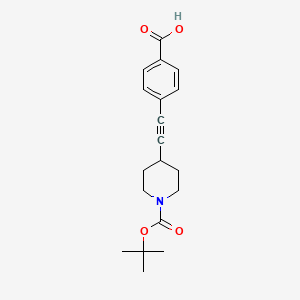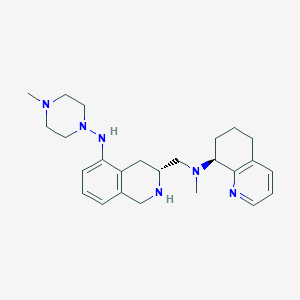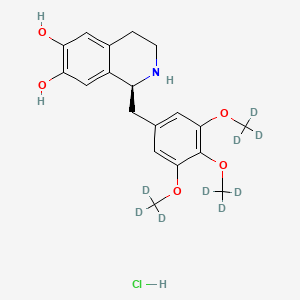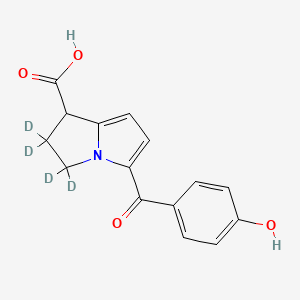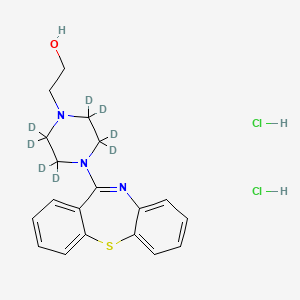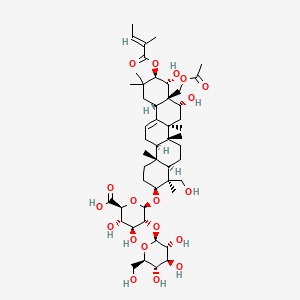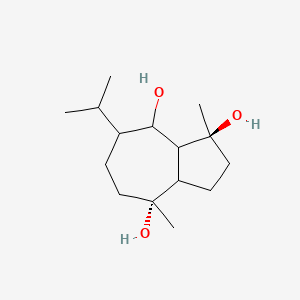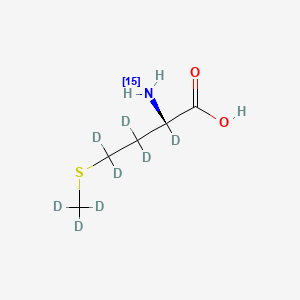
L-Methionine-15N,d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine-15N,d8 is a specially labeled form of L-Methionine, an essential amino acid. This compound is marked with both nitrogen-15 (15N) and deuterium (d8), making it valuable for various scientific research applications. L-Methionine itself is the L-isomer of Methionine, which plays a crucial role in human development and acts as a hepatoprotectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Methionine-15N,d8 can be synthesized through a multi-step process involving the incorporation of stable isotopes. The preparation typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of a precursor molecule that has been labeled with 15N and deuterium .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation followed by chemical synthesis. The fermentation process uses genetically engineered microorganisms to produce the labeled precursor, which is then converted to this compound through enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine-15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atom in Methionine to sulfoxide or sulfone.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts or acidic/basic conditions .
Major Products
The major products formed from these reactions include Methionine sulfoxide, Methionine sulfone, and various substituted Methionine derivatives .
Wissenschaftliche Forschungsanwendungen
L-Methionine-15N,d8 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Proteomics: Used as an internal standard in mass spectrometry for quantifying proteins.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of Methionine.
Drug Development: Used in pharmacokinetic studies to understand the behavior of drugs in the body.
Biomedical Research: Plays a role in studying liver diseases and cancer treatment due to its hepatoprotective properties.
Wirkmechanismus
The mechanism of action of L-Methionine-15N,d8 is similar to that of L-Methionine. It acts as a precursor to various important biomolecules, including S-adenosylmethionine (SAM), which is involved in methylation reactions. The compound also helps in detoxifying harmful substances in the liver by increasing the levels of glutathione .
Vergleich Mit ähnlichen Verbindungen
L-Methionine-15N,d8 is unique due to its dual isotopic labeling, which makes it particularly useful for precise scientific measurements. Similar compounds include:
L-Methionine-13C5,15N: Labeled with carbon-13 and nitrogen-15, used in similar applications.
L-Serine-15N: Labeled with nitrogen-15, used in proteomics and metabolic studies.
L-Cysteine-15N: Another sulfur-containing amino acid labeled with nitrogen-15, used in biochemical research.
These compounds share similar applications but differ in their specific isotopic labels and the resulting precision in measurements.
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D,6+1 |
InChI-Schlüssel |
FFEARJCKVFRZRR-FADKSZOCSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


